

# Proper Disposal Procedures for Obestatin(11-23) in Mouse and Rat Studies

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## Compound of Interest

Compound Name: Obestatin(11-23)mouse, rat

Cat. No.: B12382488

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This document provides essential safety and logistical information for the proper disposal of Obestatin(11-23) mouse, rat, a polypeptide used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with standard laboratory safety protocols.

## Immediate Safety and Handling

Before handling **Obestatin(11-23)mouse, rat**, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this material should be considered hazardous until further information is available.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn at all times to prevent ingestion, inhalation, or contact with eyes and skin.[1] All handling of the peptide should be confined to a designated laboratory area.

## Disposal of Obestatin(11-23)mouse, rat Waste

The disposal of **Obestatin(11-23)mouse, rat** waste must comply with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department for specific guidelines.[2] Never dispose of peptide waste in regular trash or down the sanitary sewer unless explicitly permitted by your institution's protocols.[2][3]

## Liquid Waste Disposal

- Inactivation: Liquid waste containing **Obestatin(11-23)mouse, rat** should be chemically inactivated. A common and effective method is to use a 10% bleach solution (sodium hypochlorite), achieving a final concentration of 0.5-1.0%.<sup>[4]</sup> The inactivation process should be carried out in a chemical fume hood.
- Contact Time: Allow the mixture of peptide waste and bleach solution to react for a minimum of 30-60 minutes to ensure complete deactivation.<sup>[4]</sup>
- Neutralization: If a strong acid or base was used for any experimental procedures, the waste solution must be neutralized to a pH between 5.5 and 9.0 before disposal.<sup>[4]</sup>
- Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.<sup>[4]</sup> Otherwise, it should be collected in a designated hazardous waste container.

## Solid Waste Disposal

- Segregation: All solid waste contaminated with **Obestatin(11-23)mouse, rat**, such as pipette tips, gloves, vials, and contaminated labware, must be segregated from non-hazardous waste.<sup>[2][4]</sup>
- Collection: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.<sup>[4]</sup>
- Storage: Store the sealed container in a designated hazardous waste accumulation area.
- Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.<sup>[4]</sup>

## Experimental Protocols

### Food Intake Studies in Rodents

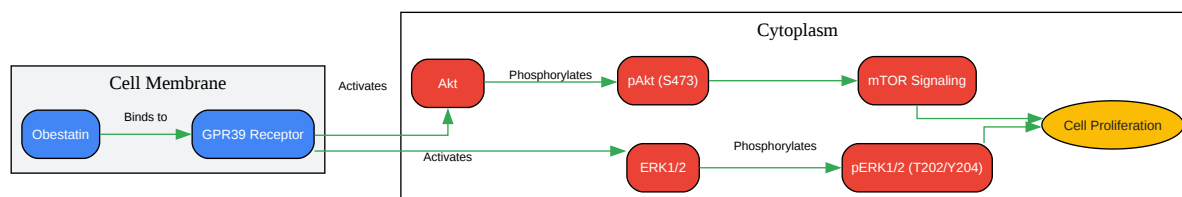
Obestatin(11-23) has been investigated for its effects on food intake in mice and rats. The following tables summarize key quantitative data from representative studies.

Parameter	Mice	Rats	Reference
Animal Model	Male C57BL/6 mice	Male Sprague-Dawley rats	[5]
Housing	Individually housed in transparent plastic containers at 22-24°C with a 12-hour light/dark cycle.	Individually housed in transparent plastic containers at 22-24°C with a 12-hour light/dark cycle.	[5]
Acclimation	Handled regularly to minimize manipulation stress.	Handled regularly to minimize manipulation stress.	[5]
Administration	Intraperitoneal (ip) injection.	Intraperitoneal (ip) injection.	[5]
Dosage	1 µmol/kg body weight.	Not specified in this study for food intake, but used for Growth Hormone secretion studies.	[5]
Feeding Condition	Ad libitum fed and 24-hour fasted/refed.	-	[5]
Measurement	Cumulative food consumption measured at 1, 3, 5, and 18 hours after the onset of the dark period.	-	[5]
Outcome	Exogenous obestatin did not modify food intake in fasted and fed mice. However, it inhibited the orexigenic (appetite-	-	[5]

stimulating) effect of  
ghrelin in fed mice.

## Obestatin Signaling Pathway

The signaling pathway for obestatin is a subject of ongoing research, with some conflicting findings. Initially, the G protein-coupled receptor 39 (GPR39) was identified as the receptor for obestatin. However, subsequent studies have questioned this, suggesting that GPR39 may not be the primary obestatin receptor.[6][7] The diagram below illustrates the proposed signaling pathway involving GPR39, which has been shown to be activated by obestatin in some cellular contexts, such as in human gastric adenocarcinoma cells.[1]



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Caption: Proposed Obestatin signaling via GPR39 receptor.

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